2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
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Overview
Description
2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The structure of this compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with 2-amino-4-methylpyrimidine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and cyclized heterocyclic compounds, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . Additionally, it can interact with DNA and RNA, affecting their function and leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine
- 3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate
Uniqueness
2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups.
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-14(16(22)20-9-5-4-8-13(20)18-10)19-15(21)11-6-2-3-7-12(11)17/h2-9H,1H3,(H,19,21) |
InChI Key |
VYTHMLDYFLMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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